molecular formula C10H7NO B1271501 1-Benzofuran-3-ylacetonitrile CAS No. 52407-43-9

1-Benzofuran-3-ylacetonitrile

Cat. No. B1271501
CAS RN: 52407-43-9
M. Wt: 157.17 g/mol
InChI Key: BJAJKVZABJZXDC-UHFFFAOYSA-N
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Description

1-Benzofuran-3-ylacetonitrile is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which can be substituted with various functional groups to create a wide range of derivatives with diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their presence in bioactive natural products and pharmaceutical drugs. A novel approach to synthesizing 2-benzofuran-2-ylacetamides, which are structurally related to 1-benzofuran-3-ylacetonitrile, has been developed. This method involves a sequential catalytic process using palladium in two different oxidation states. Starting from 1-(2-allyloxyaryl)-2-yn-1-ols, the process first employs Pd(0) to catalyze aminodeallylation, followed by Pd(II)-catalyzed aminocarbonylative heterocyclization to yield the final product . This innovative "sequential homobimetallic catalysis" concept demonstrates the potential for efficient and general synthesis of benzofuran derivatives.

Molecular Structure Analysis

Benzofuran derivatives like 1-benzofuran-3-ylacetonitrile have a core structure consisting of a benzene ring fused to a furan ring. The position of substituents on this core structure can significantly influence the molecular properties and reactivity of the compound. The molecular structure analysis of such compounds is crucial for understanding their behavior in various chemical reactions and for designing new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives is influenced by the functional groups attached to the core benzofuran structure. For instance, the cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied. These reactions are important for constructing benzothiophene, benzofuran, indole, and indene frameworks, which are challenging tasks for organic chemists. The derivatives are classified based on ring size and type, and the review discusses ring opening and 1,4-addition reactions, which are relevant to understanding the chemical reactivity of 1-benzofuran-3-ylacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzofuran-3-ylacetonitrile would be influenced by its molecular structure. While specific details about the physical properties of 1-benzofuran-3-ylacetonitrile are not provided in the abstracts, it can be inferred that the compound would exhibit properties typical of benzofuran derivatives. These may include moderate polarity due to the presence of the nitrile group, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles depending on the substitution pattern on the benzofuran core.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Transition-Metal-Free Annulation

    Benzo[b]thiophen-3-ylacetonitriles, related to 1-Benzofuran-3-ylacetonitrile, are used in transition-metal-free annulation to form benzothienoquinolines. This process uses nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane (Nowacki & Wojciechowski, 2017).

  • One-Pot Three-Component Synthesis

    Benzofuran derivatives, similar to 1-Benzofuran-3-ylacetonitrile, are synthesized through a three-component Strecker-type reaction. This method is simple, effective, and has high atom economy (Ezzatzadeh & Hossaini, 2018).

  • Polymer Synthesis and Properties

    1-Benzofuran derivatives are used in the synthesis of methacrylate polymers with notable dielectric and thermal properties, making them potentially useful in various applications (Çelik & Coskun, 2018).

  • Cascade Reactions

    In another study, 2-benzofuran-2-ylacetamides are synthesized through cascade reactions involving a sequential palladium-catalyzed process. This approach demonstrates the versatility of benzofuran derivatives in complex chemical syntheses (Gabriele et al., 2007).

  • Electrochemical Synthesis

    Benzofuran derivatives are also synthesized through electrochemical methods. The studies show how catechols react in the presence of acetylacetone, leading to the formation of benzofurans, demonstrating a novel synthesis pathway (Nematollahi & Rafiee, 2004).

  • Gold-Catalyzed Synthesis

    Gold-catalyzed cycloisomerization is another method to synthesize 3-iodo-2-acyl benzofurans, showcasing the application of 1-Benzofuran derivatives in catalyzed synthetic events (Fernández-Canelas et al., 2019).

  • Photochromism and Fluorescence Studies

    1-Benzofuran derivatives are used in the study of photochromic diarylethenes, highlighting their applications in materials science due to their remarkable photochromic properties (Xue et al., 2014).

properties

IUPAC Name

2-(1-benzofuran-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJKVZABJZXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377711
Record name 1-benzofuran-3-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3-ylacetonitrile

CAS RN

52407-43-9
Record name 1-benzofuran-3-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-3-acetonitrile
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Synthesis routes and methods I

Procedure details

Sodium hydride (268 mg, 6.7 mmol) was slurried in dry THF (10 ml) at 0° C. under nitrogen and diethyl cyanomethyl phosphonate (1.1 ml, 6.7 mmol) added dropwise and the whole stirred for 45 min. 3-Coumaranone (Lancaster) (900 mg, 6.7 mmol) was then added dropwise and the whole stirred at room temperature for 45 min. The reaction was diluted with EtOAc (15 ml) and water (15 ml), and the organic layer was then separated, dried (MgSO4) and evaporated and the residue flash chromatographed using 0-5% EtOAc in pentane to give the title product (940 mg, 91%); 1HNMR (400 MHz, CDCl3) δ: 3.77 (s, 2H), 7.25-7.40 (m, 2H), 7.52 (dd, 1H), 7.58 (dd, 1H), 7.67 (s, 1H); LRMS: M+NH4+, 175. (TS+).
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
91%

Synthesis routes and methods II

Procedure details

To a stirred mixture of hexane washed sodium hydride (2.21 g, 0.046 mol, 50%/mineral oil) in THF (125 mL), was added diethyl cyanomethylphosphonate (8.15 g, 0.046 mol) dropwise. The reaction was stirred at room temperature for 1/2 hour, 3-coumaranone (sublimed) (5.6 g, 0.042 mol) in THF (100 mL) was added dropwise at 0° C., and the reaction mixture was stirred at room temperature overnight. The mixture was diluted with water (300 mL), and extracted with ether (800 mL). The extracts were washed with brine (2×100 mL), dried (MgSO4), and concentrated to yield 6.67 g (100%) of the product as an off-white solid.
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0 (± 1) mol
Type
reactant
Reaction Step One
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2.21 g
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Reaction Step Two
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Quantity
125 mL
Type
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Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods III

Procedure details

To a suspension of 2.64 gms (0.11 mole) of oil free sodium hydride in 200 ml of tetrahydrofuran (THF) was added dropwise a solution of 19.47 gms (0.11 mole) of diethylcyanomethylphosphonate in 75 mL of THF. After the H2 evolution had ceased, a solution of 13.4 g (0.1 mole) of 3-(2H)-benzo[b]furanone in 100 mL of THF was added. The solution was heated at 70° C. for 1.5 hours, cooled, and poured into 500 mL of 5% HCl, and washed with ether. The ether phase was washed with brine, dried (MgSO4), filtered and concentrated to give 15.4 g of a dark oil. The product was distilled at 96°-100° C./0.075 mm Hg to give 10.85 g of a yellow oil which crystallized upon standing.
[Compound]
Name
oil
Quantity
2.64 g
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reactant
Reaction Step One
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75 mL
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13.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
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500 mL
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of 2.64 grams (0.11 mole) of oil free sodium hydride in 200 milliliters of tetrahydrofuran (THF) was added dropwise a solution of 19.47 grams (0.11 mole) of diethyl cyanomethylphosphonate in 75 milliliters of THF. After the H2 evolution had ceased, a solution of 13.4 grams (0.1 mole) of 3-(2H)-benzo[b]furanone in 100 milliliters of THF was added. The solution was heated at 70° C. for 1.5 hours, cooled, and poured into 500 milliliters of 5% HCl, and worked up using conventional procedures and finally distilled at 96°-100° C./0.075 mm Hg to obtain a yellow oil productwhich crystallized upon standing.
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75 mL
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100 mL
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500 mL
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